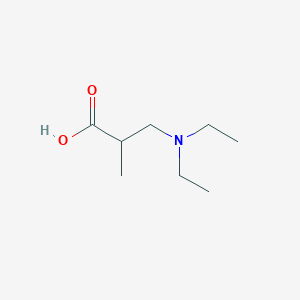

3-(ジエチルアミノ)-2-メチルプロパン酸

説明

3-(Diethylamino)-2-methylpropanoic acid (DEAmp) is an organic compound belonging to the carboxylic acid family. It is a derivative of propanoic acid, and has been studied for its biochemical and physiological effects. DEAmp is used in a variety of scientific research applications, and is known to have a wide range of advantages and limitations for laboratory experiments.

科学的研究の応用

熱応答性およびpH応答性ポリマー

3-(ジエチルアミノ)-2-メチルプロパン酸: は、熱応答性およびpH応答性ポリマーの合成に使用されます。 これらのポリマーは、特定の温度およびpHレベルで相分離などのユニークな特性を示し、特定の用途に合わせて調整できます 。温度とpHの変化に反応する能力により、これらのポリマーは、体内の環境に応答して治療薬を放出できる薬物送達システムに適しています。

固相ペプチド合成

ペプチド合成の分野では、3-(ジエチルアミノ)-2-メチルプロパン酸誘導体は、ピペリジンなどの危険な試薬の有効な代替品として役立ちます。 合成プロセス中に保護基を除去するために使用されます 。この用途は、効率と安全性が最優先されるペプチド系薬物候補の開発において特に重要です。

光電子特性

この化合物の誘導体は、その光電子特性についても研究されています。 たとえば、有機発光ダイオード(OLED)や、特定の電子および光学特性を持つ材料を必要とするその他の電子デバイスにおける潜在的な用途について調査されています .

生体医用アプリケーション

3-(ジエチルアミノ)-2-メチルプロパン酸の誘導体は、生体医用研究において蛍光ラベルおよび阻害剤として使用されてきました。 凝集する能力は、イメージングおよび診断目的のプローブ設計に活用できます .

レーザー染料の用途

この化合物は、レーザー用途で使用される染料の合成に使用されます。 これらの染料は、特定の波長の光を放射するように微調整でき、これはさまざまなレーザー技術において重要です .

化学合成およびプロセス研究開発

化学プロセス研究開発では、この化合物の誘導体は、反応の効率を向上させ、化学プロセスの環境への影響を軽減するという役割を果たすため、価値があります .

作用機序

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mechanism of action is often complex and can involve interactions with multiple targets. For example, some compounds can bind to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .

Biochemical Pathways

Compounds can affect various biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely, depending on the specific targets and pathways it affects. For example, some compounds can inhibit the growth of cancer cells, while others can reduce inflammation or prevent viral replication .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the photophysics of certain compounds can be affected by the chain length and the head group of different cationic surfactants .

特性

IUPAC Name |

3-(diethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSXFBBONITFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)

![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)